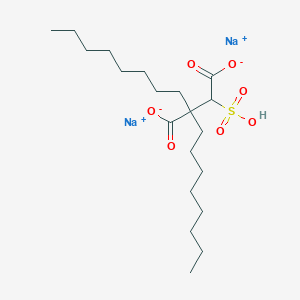

Sodium dioctylsulfosuccinate

Description

Overview of Anionic Surfactants and Their Fundamental Roles in Chemical Systems

Sodium dioctyl sulfosuccinate (B1259242) is a member of the anionic surfactant class. atamankimya.com Surfactants, or surface-active agents, are molecules with a distinct dual character, possessing both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. essentialchemicalindustry.org In anionic surfactants, the hydrophilic head carries a negative charge. solubilityofthings.com This structure is key to their function, as it allows them to position themselves at the interface between two different substances, like oil and water, and reduce the tension between them. essentialchemicalindustry.orgsanyo-chemical-solutions.com

The fundamental roles of anionic surfactants in chemical systems are diverse and critical. They are instrumental in:

Emulsification: Creating stable mixtures of otherwise immiscible liquids, such as oil and water. sanyo-chemical-solutions.com

Dispersion: Keeping solid particles suspended in a liquid. sanyo-chemical-solutions.com

Wetting: Allowing liquids to spread more easily across a surface. sanyo-chemical-solutions.com

Cleaning: Lifting and suspending dirt and oils, which is why they are common in detergents. ipcol.com

Anionic surfactants are widely used in various products, from household cleaners and shampoos to industrial applications. essentialchemicalindustry.orgsanyo-chemical-solutions.com Their ability to create foam and effectively remove dirt makes them a staple in the chemical industry. essentialchemicalindustry.org

Historical Trajectories and Milestones in Sodium Dioctylsulfosuccinate (AOT) Research

The history of sodium dioctyl sulfosuccinate (AOT) is rooted in the development of synthetic surfactants in the mid-20th century. atamankimya.com It is also known by various synonyms, including docusate (B154912) sodium and Aerosol OT. mpbio.com A significant milestone in AOT research was the discovery of its ability to form reverse micelles. These are nanosized water droplets surrounded by a layer of AOT molecules, dispersed in an oil phase. osti.gov This unique property has made AOT a valuable tool in various scientific fields.

Key research developments include:

The use of AOT in the creation of microemulsions for studying chemical reactions in confined environments. atamankimya.com

Investigations into the mobility and structural changes of AOT reverse microemulsions when interacting with polymers. nih.gov

The application of AOT in preparing reverse micelles for the detection of various substances using electrophoresis. mpbio.com

Studies on the formation of self-assembled monolayers of AOT micelles on surfaces like gold. researchgate.net

While AOT is widely used in industrial and scientific applications, some studies have explored its effects in biological systems. For instance, research has been conducted on the impact of oral dioctyl sodium sulfosuccinate on the human intestine, although its effectiveness as a laxative has been questioned by some controlled trials. nih.gov

AOT as a Prototypical Amphiphilic Molecule for Colloidal and Interfacial Investigations

AOT is considered a prototypical amphiphilic molecule for studying colloids and interfaces due to its well-defined structure and versatile self-assembly behavior. mdpi.com Amphiphilic molecules, like AOT, have both hydrophilic and lipophilic (oil-loving) parts, allowing them to spontaneously form organized structures in both water and oil. mdpi.com

The study of such molecules is crucial because the properties of colloidal systems, which consist of finely dispersed particles, are largely determined by interfacial properties. mdpi.com AOT's ability to form various structures, such as micelles and reverse micelles, makes it an ideal model for investigating:

Interfacial tension: The force that exists at the boundary between two immiscible liquids.

Micelle formation: The spontaneous aggregation of surfactant molecules into spherical or cylindrical structures.

Microemulsions: Thermodynamically stable, transparent dispersions of oil and water.

The size of AOT reverse micelles can be controlled by the ratio of water to surfactant, making them excellent "nanoreactors" for synthesizing nanoparticles and studying enzymatic reactions in a controlled environment. mdpi.com

Current State of Academic Research and Emerging Directions for AOT Systems

The term "AOT" can refer to different concepts in various research fields. In the context of this article, AOT refers to sodium dioctyl sulfosuccinate. However, it is worth noting that "AOT" also stands for Assisted Outpatient Treatment in psychiatric research and Agent-Oriented Technology in computer science. psychiatryonline.orgresearchgate.netacm.org

Current research on sodium dioctyl sulfosuccinate (AOT) systems continues to explore its fundamental properties and expand its applications. Emerging areas of interest include:

Advanced Materials: The use of AOT in creating novel materials. For example, recent studies have investigated the formation of distorted cylindrical AOT micelles on gold surfaces, which has implications for nanotechnology. researchgate.net

Biocompatible Systems: The formulation of environmentally friendly systems using AOT and other sustainable components like ionic liquids. mdpi.com These systems have potential applications in the cosmetic, nutraceutical, and food industries. mdpi.com

Internet of Things (IoT): In a completely different field, "AOT" is also used as an acronym for "Authentication and access control for the entire IoT device life-cycle," highlighting the diverse applications of this acronym. mdpi.com

Future research will likely focus on developing a deeper understanding of the complex interactions within AOT systems and harnessing this knowledge to design new and improved products and technologies.

Data Tables

Table 1: Properties of this compound (AOT)

| Property | Value |

| CAS Number | 577-11-7 mpbio.com |

| Molecular Formula | C20H37NaO7S mpbio.com |

| Molecular Weight | 444.559 g/mol mpbio.com |

| EC Number | 209-406-4 mpbio.com |

| Solubility in Water (25 °C) | 14 g/l |

| Solubility in Water (70 °C) | 1:20 |

Structure

2D Structure

Properties

Molecular Formula |

C20H36Na2O7S |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

disodium;2,2-dioctyl-3-sulfobutanedioate |

InChI |

InChI=1S/C20H38O7S.2Na/c1-3-5-7-9-11-13-15-20(19(23)24,16-14-12-10-8-6-4-2)17(18(21)22)28(25,26)27;;/h17H,3-16H2,1-2H3,(H,21,22)(H,23,24)(H,25,26,27);;/q;2*+1/p-2 |

InChI Key |

YHAIUSTWZPMYGG-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |

Synonyms |

Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sodium Dioctylsulfosuccinate

Established Synthetic Pathways for AOT

The synthesis of sodium dioctyl sulfosuccinate (B1259242), also known as Aerosol OT (AOT), is predominantly achieved through two established routes that differ in the sequence of the main chemical reactions.

Esterification of Maleic Anhydride (B1165640) with 2-Ethylhexanol and Subsequent Sulfonation

A primary and widely employed method for synthesizing sodium dioctyl sulfosuccinate (DOSS) involves a two-step process. sid.iratamankimya.com The first step is the esterification of maleic anhydride with 2-ethylhexanol, which produces dioctyl maleate (B1232345). atamankimya.comfartaklotus.comchemicalbook.com This reaction is typically catalyzed by an acid. google.com In the second step, the resulting dioctyl maleate undergoes sulfonation. fartaklotus.com This is commonly achieved by reacting it with sodium bisulfite. atamankimya.comchemicalbook.com The bisulfite anion adds across the double bond of the maleate structure. The final product is then neutralized, often with sodium hydroxide (B78521), to yield the sodium salt form. atamankimya.com

This synthetic route is a well-established industrial process. google.com The entire reaction is often conducted in a closed system, with access only for the addition of reactants. fartaklotus.com

Sulfonation of 2-Ethylhexanol and Subsequent Esterification

An alternative synthetic pathway involves the initial sulfonation of the alcohol followed by esterification. In this method, 2-ethylhexanol is first sulfonated. This introduces the sulfonate group to the alcohol. The resulting sulfonated alcohol then reacts with succinic acid or its derivatives to form the sulfosuccinate ester. The final step in this process is neutralization with sodium hydroxide to form the sodium salt of the dioctyl sulfosuccinate.

Catalytic Systems in AOT Synthesis

The efficiency and sustainability of sodium dioctyl sulfosuccinate synthesis can be significantly influenced by the choice of catalytic systems. Research has focused on both heterogeneous catalysts for improved reusability and the optimization of reaction conditions to maximize yield and purity.

Heterogeneous Catalysis (e.g., Amberlyst-15) for Sustainable Production

To enhance the sustainability of DOSS synthesis, heterogeneous catalysts have been investigated as alternatives to traditional homogeneous catalysts. sid.ir Amberlyst-15, a solid acid resin, has shown promise as a recyclable catalyst for both the esterification of maleic anhydride and the subsequent sulfonation of dioctyl maleate. sid.irresearcher.lifeingentaconnect.com This catalyst offers several advantages, including easy recovery and the ability to be reused for multiple consecutive cycles without a significant loss of catalytic activity. sid.irresearcher.lifeingentaconnect.com Studies have demonstrated that Amberlyst-15 can be used for at least 13 consecutive cycles. sid.irresearcher.life The use of such heterogeneous catalysts avoids the need for neutralization at the end of the process, which is typically required for homogeneous catalysts. sid.ir

The following table summarizes the comparison of Amberlyst-15 with other catalysts for the synthesis of Dioctyl Maleate (DOM), the precursor to DOSS. researchgate.netingentaconnect.com

| Catalyst | Reaction Time (h) | Yield (%) |

| Amberlyst-15 | 3.5 | 98 |

| p-Toluene sulfonic acid | 4 | 98 |

| Sulfuric acid | 5 | 92 |

| Nafion-H | 6 | 85 |

| Zeolite H-beta | 8 | 70 |

Table based on data from a study on the synthesis of DOM under the reaction conditions of 1 mol maleic anhydride and 2 mol 2-ethylhexanol in toluene (B28343) in the presence of 1 mol% catalyst. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of the final DOSS product are highly dependent on the careful control of reaction parameters. Key conditions that are optimized include temperature, reactant concentrations, and reaction time. google.com For instance, in the esterification of maleic anhydride with isooctanol, the reaction temperature and duration are critical. One process describes a primary dual-esterification reaction at 115°C, followed by an increase in temperature to 185-205°C. google.com Another method specifies heating to 140°C for 10-30 minutes, followed by an insulation and dehydration period of 60-120 minutes at the same temperature. google.com

In the sulfonation step, the reaction of dioctyl maleate with sodium bisulfite is often carried out under reflux conditions, for example, at 104°C until a clear solution is obtained. chemicalbook.com Another patented process describes a reflux reaction at 110-115°C for 2-5 hours. google.com The optimization of these conditions is crucial for minimizing byproducts and ensuring an efficient and cost-effective synthesis process.

The table below illustrates the effect of various parameters on the conversion of Dioctyl Maleate (DOM) to Dioctyl Sodium Sulfosuccinate (DOSS). researchgate.net

| Entry | Temperature (°C) | Time (h) | Solvent | Yield (%) |

| 1 | 80 | 6 | EtOH | 90 |

| 2 | 80 | 8 | EtOH | 96 |

| 3 | 80 | 8 | MeOH | 94 |

| 4 | 80 | 8 | Toluene | 70 |

| 5 | 60 | 8 | EtOH | 80 |

Table based on data from a study on the synthesis of DOSS, with a reaction scale for all entries of 1 mol and the solvent being EtOH in most cases. researchgate.net

Structural Modifications and Derivatization Studies of AOT

The versatile structure of sodium dioctyl sulfosuccinate allows for various structural modifications and derivatization to tailor its properties for specific applications. These modifications can enhance its performance in areas such as emulsion polymerization and drug delivery.

Research has been conducted on the synthesis of AOT homologues, which are sulfosuccinic diesters with varied chemical structures. researchgate.net One area of study involves creating AOT-related compounds with unsaturated alkyl chains. researchgate.net For example, a series of diesters with 2-ethylhex(en)yl chains, featuring double bonds at different positions, have been synthesized. researchgate.net These structural changes have been shown to affect the surfactant's properties, such as its critical micelle concentration. researchgate.net

Furthermore, ethoxylated sodium monoalkyl sulfosuccinate ester surfactants have been prepared. This involves reacting an alcohol, such as octyl, lauryl, or cetyl alcohol, with polyethylene (B3416737) glycol. Another approach to modification involves using AOT in the synthesis of nanoparticles. For instance, AOT reverse micelles can serve as reaction media for the synthesis of chitosan (B1678972) nanoparticles. conicet.gov.ar The surface of semiconductor nanoparticles, such as CdSe, can also be chemically modified and stabilized using AOT. escholarship.org These modifications allow for the isolation of molecular products with a variety of organic surface ligands. escholarship.org

Synthesis and Characterization of AOT Analogs for Mechanistic Probing

To systematically investigate the structure-property relationships of AOT-based systems, researchers synthesize and characterize various AOT analogs. This typically involves modifying either the hydrophobic tails or the counterion of the parent molecule. These analogs serve as powerful tools for probing the mechanisms behind micelle formation, charge stabilization, and interfacial phenomena.

One common synthetic strategy involves the esterification of maleic anhydride with different alcohols, followed by a sulfonation reaction. acs.org This approach allows for the creation of AOT analogs with varying alkyl chain lengths. For example, a series of analogs including sodium salt of dibutyl-2-sulfosuccinate (DBSS), sodium salt of dipentyl-2-sulfosuccinate (DPSS), and sodium salt of dihexyl-2-sulfosuccinate (DHSS) have been synthesized to study the effect of chain length on surfactant solubility and microemulsion formation in novel solvents like 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) and supercritical CO₂. acs.orgresearchgate.net The general synthesis involves refluxing maleic anhydride with the desired alcohol (e.g., n-butanol, n-pentanol) in the presence of an acid catalyst, followed by neutralization and sulfonation with sodium hydrogen sulfite. acs.org

Another key area of derivatization is the synthesis of AOT analogs through counterion exchange, as discussed in the previous section. The preparation of these analogs is often achieved through metathesis reactions or liquid-liquid ion exchange processes. nih.govrsc.org For instance, to prepare AOT analogs with other alkali metals (Li, K, Rb, Cs), a common method involves dissolving Na-AOT and a large excess of the desired alkali metal salt in a solvent like methanol, followed by removal of the precipitated sodium salt. nih.gov For divalent or trivalent metal counterions, an aqueous solution of the corresponding metal chloride or nitrate (B79036) can be mixed with a solution of Na-AOT. rsc.orgbohrium.com For example, Ba(AOT)₂ can be prepared by mixing aqueous solutions of Na-AOT and BaCl₂. bohrium.com

The characterization of these newly synthesized AOT analogs is crucial to confirm their structure and purity. A combination of analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is widely used to confirm the molecular structure of the synthesized surfactants and to verify the identity of the counterions after an exchange reaction. acs.orgpnas.org

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized analogs, providing confirmation of a successful synthesis and purity. acs.org

Small-Angle Scattering (SAS): Both small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques used to determine the structure, size, and shape of the inverse micelles or other aggregates formed by the AOT analogs. nih.gov

Spectroscopy: UV-Visible and Fourier-transform infrared (FTIR) spectroscopy are also used for characterization. rsc.orgbohrium.com

These synthetic and characterization efforts provide fundamental insights. For example, studies on alkali metal AOT analogs revealed that Na-AOT is a significantly more effective charging agent for nonpolar dispersions than its Li, K, Rb, or Cs counterparts, a finding that was not predictable from micelle size or conductivity alone. nih.gov This highlights the complexity of charge stabilization in nonpolar media and demonstrates the value of synthesizing AOT analogs for mechanistic probing. nih.gov

| AOT Analog Type | Examples | Synthetic Method | Characterization Techniques | Purpose of Study | Reference |

|---|---|---|---|---|---|

| Varied Alkyl Chains | DBSS, DPSS, DHSS | Esterification of maleic anhydride with corresponding alcohol, followed by sulfonation. | ¹H NMR, Elemental Analysis | Investigate solubility and phase behavior in HFC-134a and supercritical CO₂. | acs.orgresearchgate.net |

| Alkali Metal Counterions | Li-AOT, K-AOT, Rb-AOT, Cs-AOT | Counterion exchange from Na-AOT using an excess of the desired alkali metal salt. | SANS, SAXS, Electrophoretic Mobility, Conductivity | Probe the efficacy as charging agents in nonpolar solvents and determine inverse micelle structure. | nih.gov |

| Divalent Metal Counterions | Ba(AOT)₂, Co(AOT)₂, Mn(AOT)₂ | Mixing aqueous solutions of Na-AOT and the corresponding metal salt (e.g., BaCl₂). | PXRD, TGA, FTIR, TEM | Study the synthesis and morphology of inorganic nanoparticles within microemulsions. | rsc.orgbohrium.com |

Self Assembly Phenomena and Supramolecular Architectures of Aot

Micellar Aggregation in Aqueous Media

In aqueous environments, AOT molecules self-assemble to form micelles, which are aggregates where the hydrophobic tails are sequestered from the water, and the hydrophilic headgroups are exposed to the aqueous phase. rsc.org This process is a fundamental phenomenon that governs the behavior of AOT in water-based systems.

Determination of Critical Micelle Concentration (CMC) and Factors Influencing Micellization

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which the formation of micelles becomes significant. For AOT in aqueous solutions, the CMC can be determined by various methods, including surface tension measurements, conductivity, and fluorescence spectroscopy. researchgate.netissstindian.org The CMC of AOT is influenced by several factors, including temperature, the presence of electrolytes, and the addition of organic solvents. researchgate.netnih.gov

The addition of salts, such as sodium chloride, typically lowers the CMC of AOT. researchgate.netrsc.org This is attributed to the screening of the electrostatic repulsion between the anionic headgroups of the AOT molecules, which facilitates their aggregation into micelles. The nature of the counterion also plays a significant role; for instance, tetraalkylammonium bromides have been shown to be more effective in lowering the CMC of AOT compared to sodium chloride, with the effect increasing with the size of the alkyl group (butyl > propyl > ethyl). rsc.org

The presence of organic solvents like ethylene (B1197577) glycol can have a more complex effect on the CMC. While initial reports suggested an unusual decrease in CMC with the addition of ethylene glycol, more recent studies have shown that the CMC of AOT generally increases with increasing concentrations of ethylene glycol, which is a more typical behavior for surfactants in mixed aqueous-organic solvents. nih.gov

| Method | Solvent | CMC (mM) | Temperature (°C) |

| Surface Tension | Water | ~2.6 | Room Temperature |

| Various | Water | 8.24 - 9.22 | 15.15 - 35.15 |

| Surface Tension, EMF | Aqueous Sodium Salicylate (B1505791) (>0.02 mol/kg) | Varies | 25 |

Micelle Morphology, Size Distribution, and Aggregation Number

In dilute aqueous solutions, AOT is reported to form small, spherical micelles. rsc.org However, the precise shape and size of these micelles can be a subject of debate and may vary depending on the experimental conditions. rsc.org Techniques such as dynamic light scattering (DLS), small-angle X-ray scattering (SAXS), and small-angle neutron scattering (SANS) are employed to characterize the morphology and size distribution of AOT micelles. rsc.org

The aggregation number, which is the average number of surfactant molecules in a single micelle, is another key parameter. For AOT, the aggregation number can be influenced by factors such as concentration and the presence of additives. rsc.org

Thermodynamics of Micelle Formation

The process of micellization is a spontaneous and thermodynamically driven event. tandfonline.com The thermodynamics of AOT micelle formation can be investigated using techniques like calorimetry to determine the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. researchgate.netresearchgate.net

| Thermodynamic Parameter | Value/Observation | Solvent System |

| ΔG°mic | Negative | Ethylammonium nitrate (B79036) |

| ΔH°mic | Positive (endothermic) | Ethylammonium nitrate, Water |

| ΔS°mic | Positive (entropy-driven) | Ethylammonium nitrate |

Micelle-to-Vesicle Transition Mechanisms in AOT Solutions

Under certain conditions, AOT micelles can transform into vesicles, which are closed, bilayer structures. This transition can be induced by the addition of specific counterions, such as tetraalkylammonium ions. rsc.orgrsc.org The mechanism involves the interaction of the added cations with the anionic headgroups of the AOT molecules. rsc.org

The formation of neutral, polar ion pairs between the AOT headgroups and the larger, more hydrophobic cations reduces the effective headgroup area and the electrostatic repulsion between them. rsc.org This change in the packing parameter favors the formation of bilayer structures, leading to the transition from micelles to vesicles. rsc.orgrsc.org The extent of this transition is dependent on the concentration and type of the added salt, with larger and more hydrophobic cations promoting vesicle formation at lower concentrations. rsc.org This process is also accompanied by the release of water molecules from the interfacial region. rsc.org

Reverse Micellar (Water-in-Oil Microemulsion) Systems

In nonpolar, or oil-based, solvents, AOT molecules self-assemble into reverse micelles. rsc.orgrsc.org In these structures, the hydrophilic headgroups are oriented towards the interior, creating a polar core that can solubilize water, while the hydrophobic tails extend outwards into the nonpolar solvent. rsc.orgresearchgate.net These systems are also known as water-in-oil microemulsions.

Formation Principles and Thermodynamic Stability of AOT Reverse Micelles

The formation of AOT reverse micelles is a thermodynamically stable process, driven by the minimization of unfavorable interactions between the polar headgroups of the surfactant and the nonpolar solvent. arxiv.orgbu.edu The stability of these reverse micelles is influenced by factors such as the water-to-surfactant molar ratio (w₀), the nature of the nonpolar solvent, and temperature. researchgate.netnih.gov

The core of the reverse micelle consists of the surfactant headgroups, counterions (Na⁺), and any solubilized water molecules. acs.org The size of the water pool within the reverse micelle is directly proportional to the w₀ value. karazin.uaeasychair.org Molecular dynamics simulations have shown that even in the absence of water, "dry" AOT reverse micelles can form and are thermodynamically stable. bu.edu The formation of these dry reverse micelles is considered to be an enthalpically driven process. bu.edu

Characterization of the Confined Aqueous Pool in AOT Reverse Micelles (e.g., "Dry Reverse Micelles," Water Solvation States)

The aqueous core of AOT reverse micelles is not a simple, homogenous pool of water. Instead, the water molecules exist in distinct states, heavily influenced by their interaction with the surfactant headgroups and counterions. Even in the near absence of water, AOT can form aggregates in nonpolar solvents, a phenomenon leading to what are termed "dry reverse micelles". arxiv.orgnih.govbu.edu Theoretical studies suggest that in the complete absence of water, AOT might be insoluble in nonpolar solvents, and the formation of these dry micelles is driven by strong electrostatic interactions, forming charge-ordered polyhedral shells. arxiv.org

Upon the addition of water, a structured aqueous environment is formed. Spectroscopic studies and molecular dynamics simulations have identified at least two primary states of water within the reverse micelle:

Interfacial or Bound Water: This layer of water is in direct contact with the anionic sulfonate headgroups of the AOT molecules and the sodium counterions. nih.govacs.orgaip.org These water molecules are highly structured and their mobility is significantly restricted compared to bulk water. rsc.orgpitt.edu Infrared (IR) spectroscopy reveals that the hydrogen bonding network in this region is weaker or disrupted compared to bulk water. aip.org It is estimated that approximately four to six water molecules are needed to hydrate (B1144303) each sulfonate headgroup. nih.gov Some studies suggest that about 13 water molecules are "trapped" per surfactant molecule, interacting with the AOT headgroup and/or carbonyl group. mdpi.com

Core or Bulk-like Water: As the amount of water within the reverse micelle increases, a central water pool forms that exhibits properties progressively closer to those of bulk water. nih.govacs.orgrsc.org In larger reverse micelles, the dynamics of this core water, including its orientational and population relaxation, can be indistinguishable from bulk water. nih.gov

Some computational analyses even propose a three-layer model for water within the reverse micelle, consisting of interfacial, intermediate, and core water, each with distinct dynamic properties. bohrium.com The transition from a system dominated by interfacial water to one with a significant bulk-like core is a key feature of AOT reverse micelles.

Influence of Water Loading Ratio (w₀) on Reverse Micelle Dimensions and Properties

The size and properties of AOT reverse micelles are primarily controlled by the water loading ratio, denoted as w₀, which is the molar ratio of water to surfactant ([H₂O]/[AOT]). nih.govnih.govresearchgate.net An increase in w₀ leads to a predictable increase in the size of the reverse micelle, rather than an increase in the number of micelles. researchgate.net

Several experimental techniques have been employed to characterize the relationship between w₀ and the dimensions of the reverse micelles. A commonly cited linear relationship is:

Rₘ (nm) = 0.15w₀ + 0.44 mdpi.com

Where Rₘ is the micelle radius. Another approximation suggests the water pool radius (Rₙ) can be estimated as Rₙ = 0.175w₀, with the total hydrodynamic radius being R = Rₙ + 0.15 nm. mdpi.com

| w₀ | Diameter (nm) | Reference |

|---|---|---|

| 2 | 1.6 | nih.gov |

| 5 | 2.3 | nih.gov |

| 10 | 4.0 | nih.gov |

| 16.5 | 5.8 | nih.gov |

| 25 | 9.0 | nih.gov |

| 37 | 17.0 | nih.gov |

| 46 | 20.0 | nih.gov |

Structural Elucidation of the AOT Surfactant Layer and Interfacial Curvature

The AOT molecules arrange themselves to form a monolayer at the oil-water interface, with their hydrophilic sulfonate headgroups pointing inwards towards the aqueous core and their branched hydrophobic tails extending into the nonpolar solvent. nih.govmdpi.com Molecular dynamics simulations have provided detailed insights into the structure of this surfactant layer. mdpi.comens.fr

While often depicted as spherical, AOT reverse micelles can exhibit significant deviations from a perfectly spherical geometry, with some studies suggesting they are better described as distorted ellipsoids, especially at lower water content. acs.orgaip.orgmountainscholar.org The shape of the micelle is a dynamic property, and experimental observations of spherical particles may be the result of ensemble averaging. mountainscholar.org

The interfacial curvature is a critical parameter that is influenced by the water loading ratio. nih.gov At low w₀, the high curvature of the small micelles imposes geometric constraints on the packing of the surfactant molecules and the hydrogen bonding network of the interfacial water. aip.org As w₀ increases and the micelles grow, the curvature of the interface decreases, becoming more planar-like in very large reverse micelles. nih.gov The area per AOT headgroup at the interface is also a key structural parameter. At a planar oil-water interface, the headgroup area for AOT has been calculated to be in the range of 131-151 Ų per molecule. pnas.org

| Parameter | Value | Interface | Reference |

|---|---|---|---|

| Headgroup Area | 131 (±20) Ų/molecule | CCl₄–H₂O | pnas.org |

| Headgroup Area | 151 (±23) Ų/molecule | Hexadecane–H₂O | pnas.org |

| Bilayer Thickness (extended AOT) | 3.3 nm | Hydrated Mica Surface | mdpi.com |

| Bilayer Thickness (interdigitated) | 2.2 nm | Hydrated Mica Surface | mdpi.com |

Effects of Co-surfactants and Co-solvents on Reverse Micelle Formation and Dynamics

While AOT is notable for its ability to form reverse micelles without the need for a co-surfactant, the addition of other surfactants or solvents can significantly modify the properties of the resulting aggregates. nih.gov

Co-surfactants: The introduction of a co-surfactant, such as an alcohol, can alter the packing of the surfactant molecules at the interface, thereby influencing the interfacial curvature and the size of the reverse micelles. arxiv.org For instance, the addition of octanol (B41247) has been shown to affect the bending elasticity of the AOT monolayer. nih.gov Mixed reverse micellar systems, for example, combining AOT with a non-ionic surfactant like Triton X-100, can exhibit properties distinct from the individual components, such as enhanced conductivity. pku.edu.cn

Co-solvents: The nature of the bulk oil phase also plays a crucial role. Smaller solvent molecules can penetrate the tail region of the AOT monolayer, leading to increased rigidity and curvature. researchgate.net Conversely, larger solvent molecules result in a more fluid interface. researchgate.net The type of alkane solvent (e.g., isooctane (B107328) vs. cyclohexane) can affect the degree of solvation of the AOT tails and consequently the dynamics of intermicellar exchange. researchgate.net Furthermore, replacing the aqueous core with other polar solvents like formamide (B127407) or glycerol (B35011) leads to reverse micelles with different interfacial properties and stabilities. aip.orgresearchgate.net For example, formamide interacts strongly with the sodium counterions but is a poorer solvent for the AOT headgroups compared to water. aip.org

The addition of substances like urea (B33335) can also have a profound impact, particularly at low temperatures and low water content, where it can embed into the surfactant interface and disrupt the micellar structure. nsf.gov

Interfacial Science and Surface Activity of Sodium Dioctylsulfosuccinate

Mechanisms of Surface and Interfacial Tension Reduction by AOT

The primary mechanism by which AOT reduces surface and interfacial tension lies in its amphiphilic nature. patsnap.com The molecule possesses both a water-loving (hydrophilic) polar head group (sulfosuccinate) and a water-fearing (hydrophobic) nonpolar tail (two octyl chains). patsnap.com When introduced into an aqueous environment, AOT molecules preferentially migrate to the air-water or oil-water interface.

At the interface, the AOT molecules orient themselves to minimize the unfavorable interactions between their hydrophobic tails and the water molecules. The hydrophobic octyl groups extend away from the water phase, either into the air or into an oil phase, while the hydrophilic sulfonate head remains in the aqueous phase. patsnap.com This accumulation of surfactant molecules at the interface disrupts the cohesive energy of the water molecules, thereby lowering the surface tension. patsnap.com

In an oil-water system, the reduction in interfacial tension is even more pronounced. The hydrophobic tails of the AOT molecules penetrate the oil phase, while the hydrophilic heads remain in the water phase, creating a molecular bridge between the two immiscible liquids. patsnap.com This reduces the energy required to create new interfacial area, a critical factor in the formation of emulsions. atamankimya.comatamankimya.com The effectiveness of AOT as a surface tension reducer is so significant that it is considered one of the best on the market. atamankimya.com This ability is crucial in various applications, including detergents, where it aids in breaking down grease and grime. patsnap.com

Adsorption Behavior at Liquid-Fluid and Solid-Fluid Interfaces

The efficacy of Sodium dioctylsulfosuccinate (AOT) as a surfactant is intrinsically linked to its adsorption behavior at various interfaces, including liquid-fluid (like air-water or oil-water) and solid-fluid interfaces.

Adsorption Isotherms and Surface Excess Determination

The adsorption of AOT at an interface can be quantified by constructing adsorption isotherms, which plot the amount of surfactant adsorbed per unit area (surface excess concentration, Γ) against its concentration in the bulk solution at a constant temperature. acs.orgworktribe.commdpi.com

Research has shown that the adsorption of AOT increases with its concentration in the bulk solution, eventually reaching a saturation point. acs.org For instance, studies on the adsorption of AOT on magnesium oxide nanocrystals in pentane (B18724) showed that the adsorption density increased with the AOT concentration, reaching a saturation value at approximately 0.03 M. acs.org Similarly, adsorption on sandstone rocks demonstrated an increase in adsorption density with the initial surfactant concentration. mdpi.com

The adsorption behavior of AOT can be described by models such as the Langmuir and Freundlich isotherms. mdpi.com The Freundlich model was found to better describe the adsorption of AOT on sandstone, suggesting multilayer adsorption. mdpi.com In some cases, the adsorption isotherm of pure AOT does not plateau at the critical micelle concentration (CMC), but continues to increase, which can be indicative of competitive adsorption with impurities. acs.orgnih.gov The surface excess concentration can be determined from surface tension measurements using the Gibbs adsorption equation. An increase in the maximum surface excess (Γmax) with the addition of water to deep eutectic solvents signifies a more compact packing of AOT at the air-solution interface. acs.org

| Substrate | Solvent | Adsorption Model | Key Findings | Citation |

|---|---|---|---|---|

| Gold | Aqueous | - | Adsorption continued to increase above CMC, suggesting competitive adsorption. The adsorbed layer became more viscoelastic with increasing AOT concentration. | acs.orgnih.gov |

| Magnesium Oxide (nanocrystals) | Pentane | - | Adsorption density increased with AOT concentration, reaching saturation at ~0.03 M. | acs.org |

| Calcite | Aqueous | Modified Langmuir | Weak adsorption until just below the critical aggregation concentration, followed by highly co-operative adsorption. | worktribe.com |

| Sandstone | Aqueous | Freundlich | Adsorption density increased with initial surfactant concentration, suggesting multilayer adsorption. | mdpi.com |

Molecular Orientation and Packing at Interfaces

The orientation of AOT molecules at an interface is a critical factor influencing its performance. Spectroscopic studies have provided detailed insights into the molecular arrangement of AOT at both planar and curved interfaces. pnas.org

At an air-water or oil-water interface, AOT molecules orient themselves with their hydrophobic tails directed away from the aqueous phase and their hydrophilic head groups immersed in it. patsnap.compnas.org Vibrational sum-frequency spectroscopy (VSFS) studies have shown that AOT is highly oriented at the CCl4–D2O interface. pnas.org

In latex films, attenuated total reflectance Fourier transform infrared (ATR-FTIR) studies have indicated that the hydrophobic chains of this compound (referred to as SDOSS in the study) tend to adopt a perpendicular orientation to the film surface, while the hydrophilic SO3-Na+ groups are preferentially parallel to the surface. acs.org The packing of AOT molecules at the interface is influenced by factors such as the presence of other molecules and the curvature of the interface. pnas.orgkarazin.ua For instance, in reverse micelles, the packing of AOT molecules and the collective dynamics of water molecules in the micelle core are interrelated. karazin.uaeasychair.org The addition of water to deep eutectic solvents containing AOT can lead to a more perpendicular alignment of the AOT molecules at the air-solution interface, resulting in increased compactness. acs.org

Wetting Properties and Contact Angle Modulation by AOT

This compound is an exceptionally effective wetting agent, a property that stems directly from its ability to drastically reduce surface tension. Wetting is the process by which a liquid spreads over a solid surface, and it is governed by the balance of adhesive and cohesive forces, often quantified by the contact angle.

AOT enhances wetting by adsorbing at the solid-liquid and liquid-air interfaces, which lowers the interfacial tensions. According to Young's equation, a reduction in the solid-liquid and liquid-air interfacial tensions leads to a decrease in the contact angle, promoting the spreading of the liquid. AOT is known for its rapid wetting capabilities, making it valuable in applications like textile processing, where it facilitates the penetration of dyes and other finishing agents into fabrics. chs.com.tr It is effective in both cold and hot water and is resistant to hard water. chs.com.tr

The ability of AOT to modulate the contact angle is crucial in various industrial processes. For example, in agricultural formulations, it improves the spreading of pesticides on plant leaves, ensuring better coverage and efficacy. atamankimya.comchs.com.tr In the production of coated paper, it improves the wettability of the coating solution on the paper surface. sanyo-chemical-solutions.com

Principles of Emulsification and Dispersion Stabilization by AOT

This compound is widely used as an emulsifier and a dispersing agent due to its ability to stabilize mixtures of immiscible liquids (emulsions) and solid particles in a liquid (dispersions). atamankimya.comatamankimya.com

The fundamental principle behind AOT's emulsifying action is its capacity to reduce the interfacial tension between two immiscible phases, typically oil and water. patsnap.com By adsorbing at the oil-water interface, AOT forms a protective film around the dispersed droplets, preventing them from coalescing and separating. chemicalbook.com The charged nature of the AOT head groups also contributes to stabilization through electrostatic repulsion between the droplets. harvard.edu

AOT is effective in forming both oil-in-water (O/W) and water-in-oil (W/O) emulsions, including microemulsions. atamankimya.comlerochem.eu Its ability to stabilize dispersions is critical in various applications, such as in the formulation of paints, inks, and pesticides, where it ensures the uniform distribution of solid particles. atamankimya.comsanyo-chemical-solutions.com In emulsion polymerization, AOT acts as a stabilizer for the polymer particles, preventing their coagulation and controlling their size. sanyo-chemical-solutions.comchemicalbook.com The stability of dispersions stabilized by AOT is often attributed to electrostatic repulsion, as demonstrated in studies with carbon dispersions. harvard.edu Furthermore, in non-aqueous media, AOT can adsorb onto particles with its polar head group interacting with the particle surface and its hydrocarbon tails extending into the solvent, providing steric stabilization. columbia.edu

Advanced Characterization and Analytical Methodologies for Aot Systems

Spectroscopic Techniques for Investigating AOT Aggregates and Interactions

Spectroscopic methods are invaluable for probing the microenvironment of AOT aggregates and understanding the interactions between AOT, solvent molecules, and encapsulated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining detailed information about the structure and dynamics of AOT systems at the molecular level. researchgate.net ¹H NMR and two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) are particularly useful for elucidating the interactions between AOT and other molecules. acs.orgacs.org Changes in the chemical shifts of protons in AOT and interacting molecules can reveal details about their proximity and the nature of their interactions. acs.orgresearchgate.net For instance, studies on AOT in deep eutectic solvents (DESs) have utilized ¹H NMR to understand the aggregation behavior, showing how AOT can form self-assembled structures or undergo nanosegregation depending on the solvent composition. acs.orgacs.org

In the context of reverse micelles, NMR is employed to study the properties of confined water. researchgate.netnih.govacs.org One-dimensional ¹H NMR can monitor the quantity and structure of encapsulated water, revealing the presence of multiple transient water populations in supercooled states. nih.govacs.org Furthermore, NMR has been used to investigate the encapsulation of biomolecules like proteins within AOT reverse micelles, although it has been observed that many proteins tend to unfold in this environment. upenn.edu For example, while ubiquitin can be encapsulated with its structure intact, most other proteins are largely or completely unfolded within AOT reverse micelles.

Table 1: Selected ¹H NMR Chemical Shift Changes in AOT Systems This table is for illustrative purposes and the values are hypothetical representations of typical shifts observed in published research.

| Proton Environment | Chemical Shift in Neat Solvent (ppm) | Chemical Shift in AOT Aggregate (ppm) | Change in Chemical Shift (Δδ, ppm) |

|---|---|---|---|

| Cholinium ion protons in Reline | 3.5 | 3.3 | -0.2 |

| Cholinium ion protons in Ethaline | 3.6 | 3.5 | -0.1 |

| Water protons in pentane (B18724) | 1.5 | 4.5 | +3.0 |

Fourier Transform Infrared (FTIR) Spectroscopy of Confined Water and AOT Headgroup Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a sensitive technique for probing the vibrational modes of molecules, making it ideal for studying the interactions involving the AOT headgroup and confined water in reverse micelles. The O-H stretching band of water is particularly informative. As the water content (W₀, the molar ratio of water to surfactant) in AOT reverse micelles increases, the O-H stretching frequency shifts, approaching the frequency of bulk water. capes.gov.br This shift indicates changes in the hydrogen-bonding network of the confined water.

FTIR also provides evidence of the hydration of the AOT surfactant itself. Decreases in the frequency of the sulfonate and phosphate (B84403) stretching modes are observed upon water solubilization, indicating the weakening of the sodium-sulfonate interaction due to hydration and an increased spatial separation. capes.gov.br Studies have also used FTIR to investigate intermolecular hydrogen bonding between AOT and other components in organogels, where shifts in the AOT carbonyl bands to lower frequencies upon gelation are indicative of such interactions. researchgate.net The technique has also been applied to study the interactions between the AOT headgroup and various counterions, as well as the nature of confined solvents like formamide (B127407). aip.org

Table 2: Illustrative FTIR Frequency Shifts in AOT Reverse Micelles This table presents representative data inspired by findings in the literature.

| Vibrational Mode | Frequency in Dry AOT (cm⁻¹) | Frequency in Hydrated AOT (W₀ = 20) (cm⁻¹) | Frequency Shift (cm⁻¹) |

|---|---|---|---|

| Water O-H Stretch | - | 3416 | - |

| Sulfonate Asymmetric Stretch | 1250 | 1230 | -20 |

| Carbonyl C=O Stretch | 1735 | 1730 | -5 |

UV-Visible Spectroscopy for Studying AOT-Probe Interactions

UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the interactions between AOT and various probe molecules. The solvatochromic behavior of certain probes, where their absorption spectrum changes with the polarity of the microenvironment, provides valuable information about the AOT aggregates. For example, the interaction between AOT and methyl red has been studied by observing changes in the absorption bands of the dye as the AOT concentration is varied. researchgate.net A hypochromic shift (decrease in absorbance) in one band and a hyperchromic shift (increase in absorbance) in another can indicate the binding of the probe to the AOT micelles. researchgate.net

This technique is also used to determine the binding constant of probes to AOT reverse micelles. semanticscholar.org The binding of o-nitroaniline to the micellar interface, for instance, can be quantified by analyzing the changes in its UV-Vis spectrum. semanticscholar.org Furthermore, UV-Vis spectroscopy, in conjunction with molecular probes like 1-methyl-8-oxyquinolinium betaine, can be used to monitor the micropolarity and hydrogen-bond ability of the interface in AOT reverse micelles formed in different biocompatible solvents. nih.gov

Table 3: Representative UV-Vis Absorption Maxima (λ_max) of Probes in AOT Systems This table contains hypothetical data for illustrative purposes.

| Probe | Solvent | λ_max (nm) | λ_max in AOT Micelle (nm) | Shift (nm) |

|---|---|---|---|---|

| Methyl Red (Band 1) | Methanol | 420 | 410 | -10 |

| Methyl Red (Band 2) | Methanol | 500 | 520 | +20 |

| o-Nitroaniline | n-heptane | 384 | 400 | +16 |

Fluorescence Spectroscopy (e.g., Pyrene (B120774) Probe) for CMC, Polarity, and Aggregation Number Determination

Fluorescence spectroscopy, particularly using pyrene as a probe, is a highly sensitive method for determining the critical micelle concentration (CMC), the polarity of the micellar core, and the aggregation number (N_agg) of AOT aggregates. nih.govavantiresearch.com The emission spectrum of pyrene is sensitive to the polarity of its microenvironment. core.ac.uk The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) in the pyrene emission spectrum (I₁/I₃) is a commonly used parameter. acs.org A sharp decrease in the I₁/I₃ ratio as the surfactant concentration increases is indicative of the partitioning of pyrene from the polar bulk phase into the nonpolar micellar core, and the inflection point is taken as the CMC. acs.orgnih.gov

This technique has been used to study the aggregation of AOT in various media, including deep eutectic solvents and their mixtures with water. acs.org Beyond CMC determination, fluorescence quenching methods can be employed to determine the aggregation number of micelles. researchgate.net By using a quencher, the rate of quenching of the probe's fluorescence can be related to the number of surfactant molecules per micelle. researchgate.net

Table 4: Typical Parameters Determined by Fluorescence Spectroscopy for AOT Systems This table is a generalized representation of data found in scientific literature.

| System | CMC (mM) | I₁/I₃ Ratio (in micelle) | Aggregation Number (N_agg) |

|---|---|---|---|

| AOT in Water | 2.5 | 1.1 | 64 |

| AOT in Reline | 10.06 | 1.3 | - |

| AOT in Ethaline | 15.52 | 1.4 | - |

Scattering and Imaging Techniques for Supramolecular Structures

Scattering techniques are essential for determining the size, shape, and distribution of AOT aggregates in solution.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution and Hydrodynamic Diameter

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and hydrodynamic diameter (d_h) of particles and aggregates in solution. google.comanton-paar.comunchainedlabs.com The method is based on the Brownian motion of particles, where smaller particles move faster than larger ones. anton-paar.com By analyzing the time-dependent fluctuations in the intensity of scattered light, the diffusion coefficient of the particles can be determined and, through the Stokes-Einstein equation, converted into a hydrodynamic diameter. anton-paar.com

DLS is widely used to characterize the size of AOT reverse micelles. researchgate.netnih.govresearchgate.net Studies have shown that the hydrodynamic diameter of AOT reverse micelles generally increases with increasing water content (W₀). depauw.edu The technique has also been employed to investigate the size of AOT aggregates in deep eutectic solvents, revealing that the aggregate size can be influenced by the solvent composition. acs.org For example, in Reline, the hydrodynamic diameter of AOT aggregates was found to be around 50 nm, while in Ethaline it was approximately 34 nm. acs.org DLS is also valuable for studying the effect of additives, such as urea (B33335) or biomolecules, on the size and stability of AOT aggregates. researchgate.net

Table 5: Illustrative Hydrodynamic Diameters (d_h) of AOT Aggregates Measured by DLS This table compiles representative data from various research findings.

| AOT System | W₀ | Hydrodynamic Diameter (d_h) (nm) | Polydispersity Index (PDI) |

|---|---|---|---|

| AOT Reverse Micelle in Isooctane (B107328) | 10 | 6-8 | <0.2 |

| AOT Reverse Micelle in Isooctane | 20 | 9 ± 1 | 0.11 |

| AOT in Reline (DES) | - | ~50 | - |

| AOT in Ethaline (DES) | - | ~34 | - |

Small-Angle Neutron Scattering (SANS) for Detailed Structural Elucidation of Micelles and Reverse Micelles

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of Sodium dioctylsulfosuccinate (AOT) micelles and reverse micelles on the nanometer scale. nist.gov By varying the scattering-length density of the solvent, SANS can provide detailed information on the size, shape, aggregation number, and internal structure of these aggregates.

In aqueous solutions, SANS studies have revealed that AOT micelles can undergo shape transitions. For instance, in the presence of NaCl, AOT micelles were observed to change from a prolate spheroid to a rod-like shape at a specific salt concentration, which explains the abrupt two-fold increase in the counterion binding constant. nih.gov In contrast, this sudden shift in shape and binding behavior is not observed in sodium salicylate (B1505791) (NaSa) solutions, which is attributed to the hydrophobic interaction of the salicylate coanion with the micelle. nih.gov

SANS has also been instrumental in characterizing mixed micellar systems. When AOT is mixed with the hydrophobic triblock copolymer L121, SANS experiments show the formation of prolate ellipsoidal micelles. ias.ac.in The size of these mixed micelles decreases as the ratio of AOT to L121 increases, a phenomenon attributed to increased Coulombic repulsion between the AOT molecules. ias.ac.in

For AOT reverse micelles in nonpolar solvents, SANS is frequently used to determine their structure and how it is influenced by factors like water content and the presence of other surfactants or counterions. nist.govrsc.org In AOT/decane systems, SANS has been used to extract detailed information about the size, shape, and aggregation number of the reverse micelles. Studies on AOT reverse micelles in isooctane have shown that they are relatively monodisperse with a polydispersity of 10-20%. aps.org The size of these reverse micelles can be controllably adjusted by changing the molar ratio of water to surfactant. aps.org

SANS investigations of cobalt-AOT reverse micelles in cyclohexane (B81311) have shown that aggregate shape changes as a function of the water-to-surfactant molar ratio (w). rsc.org At low water content, the aggregates are cylindrical, transitioning to spherical water-in-oil droplets at higher water content. rsc.org Contrast variation SANS methods have further revealed the internal structure of these cylindrical micelles, showing a polar core slightly larger than the hydrated cobalt counterion and a surfactant shell thickness approximately equal to the length of the AOT hydrocarbon chains. rsc.org

When mixed with lecithin (B1663433) in isooctane, SANS data indicates that AOT forms spherical reverse micelles that increase in mean size as the lecithin content increases. nist.gov An alternative model that also fits the data well suggests the formation of prolate ellipsoids where the ratio of the major to minor axis approaches unity with increasing lecithin. nist.gov

Table 1: Structural Parameters of Mixed AOT/L121 Micelles from SANS

This table presents data on the structural parameters of mixed micellar aggregates of AOT and L121 at different ratios (R = AOT/L121), as determined by SANS.

| Ratio (R) | Semi-major Axis (Å) | Semi-minor Axis (Å) | Aggregation Number |

|---|---|---|---|

| 0.15 | 100 | 30 | 600 |

| 0.2 | 90 | 30 | 500 |

| 0.3 | 80 | 30 | 400 |

| 0.5 | 70 | 30 | 300 |

Data sourced from SANS experiments on mixed micellar solutions of AOT and L121 in water. ias.ac.in

Electron Microscopy (e.g., Scanning Electron Microscopy) for Visualizing AOT-Modified Materials

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for visualizing the morphology and structure of AOT-modified materials at high resolution.

SEM analysis of pure dioctyl sodium sulfosuccinate (B1259242) (DSS) reveals a flaky and thin structure with various macropores, which contributes to its lightweight nature. nih.gov In the context of modifying other materials, SEM has been used to study the surface morphology of materials treated with AOT. For instance, SEM images of polythiophene synthesized in the presence of AOT showed spherical nanoparticles with a size of approximately 800 ± 50 nm, whereas polythiophene synthesized without AOT had an irregular shape. niscpr.res.in Similarly, SEM has been used to confirm that dyeing cotton fibers with a reverse micellar system based on AOT does not cause severe surface damage. dntb.gov.ua

Cryogenic Transmission Electron Microscopy (cryo-TEM) has been employed to investigate the structure of AOT aggregates at interfaces. For example, cryo-TEM was used to visualize AOT surfactant structures at a hydrated mica surface. mdpi.com This technique, combined with cryogenic focused ion beam (cryo-FIB) lift-out, allows for precise imaging of the mica/AOT solution interface. mdpi.com Cryo-TEM has also provided evidence for the presence of both unilamellar and multilamellar vesicles in DOSS/NaCl solutions near the coacervate phase boundary. rsc.org

Table 2: Morphological Characteristics of AOT-Modified Polythiophene

This table summarizes the morphological features of polythiophene synthesized with and without AOT, as observed by SEM.

| Sample | Morphology | Average Size |

|---|---|---|

| Polythiophene with AOT (PT-25, PT-75) | Spherical | 800 ± 50 nm |

Data sourced from SEM studies on polythiophene samples. niscpr.res.in

Electrochemical and Transport Property Studies

Conductivity Measurements for Micellar Aggregation and Counterion Binding

Conductivity measurements are a widely used and effective method for studying micellar aggregation and counterion binding in AOT solutions. This technique is particularly useful for determining the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. umcs.pl The CMC is identified by a distinct change in the slope of the conductivity versus concentration plot. acs.org

In aqueous solutions of AOT, the CMC increases with increasing temperature. researchgate.net This is because higher temperatures increase the kinetic motion of the surfactant and water molecules, leading to greater repulsion between the hydrophilic head groups of the surfactant molecules. researchgate.net

The addition of other substances can also affect the CMC of AOT. For example, the addition of the drug ciprofloxacin (B1669076) increases the CMC, while the addition of metronidazole (B1676534) decreases it. researchgate.net

Conductivity measurements are also used to investigate the binding of counterions to AOT micelles. A notable characteristic of AOT is its special counterion binding (SCB) behavior, where the counterion binding constant doubles abruptly at a specific NaCl concentration. researchgate.net This phenomenon has been attributed to a change in micelle shape from prolate spheroid to rod-like, as confirmed by SANS. nih.gov In mixed surfactant systems of AOT and sodium dodecylsulfate (SDS), this SCB behavior is observed when the mole fraction of AOT is sufficiently high, indicating that AOT governs the counterion binding of the mixed system. researchgate.net

In non-aqueous environments like deep eutectic solvents (DESs), the aggregation behavior of AOT is also studied using conductivity. acs.org In neat DESs, the conductivity increases with the addition of AOT, with a change in slope at the critical aggregation concentration (cac). acs.org In DES-water mixtures, the conductivity behavior is more complex, sometimes decreasing upon addition of AOT. acs.org

Table 3: Critical Micelle Concentration (CMC) of AOT in Different Media

This table shows the CMC of AOT in various aqueous and non-aqueous solutions as determined by conductivity and other methods.

| Solvent System | Method | CMC (mM) | Temperature (°C) |

|---|---|---|---|

| Water | Surface Tension | 2.5 | 25 |

| 0.001 M Ciprofloxacin | Surface Tension | >2.5 | 20-50 |

| 0.001 M Metronidazole | Surface Tension | <2.5 | 20-50 |

| Reline (DES) | Conductivity, Fluorescence | 10.06 | 25 |

Data compiled from various studies on AOT aggregation. acs.orgresearchgate.net

Microelectrophoresis for Surface Potential and Charge Characterization

Microelectrophoresis is a key technique for determining the surface potential and charge characteristics of particles and droplets in AOT systems. This is often quantified by the zeta potential, which provides insight into the electrostatic forces governing droplet and particle behavior and is a crucial factor in the stability of emulsions and dispersions. mdpi.com

In studies of AOT micelles, zeta potential measurements have been used to understand the effects of counterions on micellar properties. For instance, zeta potential measurements were part of a study that established a change in micellar shape as the cause for the abrupt increase in counterion binding in NaCl solutions. nih.gov

The zeta potential is also a critical parameter in the characterization of nanoparticles stabilized by AOT. For example, poly(lactic-co-glycolic acid) (PLGA) microspheres prepared with AOT as a surfactant were found to have a tendency to agglomerate, which can be related to their surface charge properties. researchgate.net

In the context of demulsification, zeta potential analysis helps to understand how AOT breaks emulsions. A significant change in zeta potential can indicate that an emulsion has been broken. acs.org For example, when using AOT to demulsify crude oil-in-water emulsions, the zeta potential can explain the demulsification mechanism from the perspective of the electrostatic interactions of moving droplets. acs.org

The stability of dispersions is often correlated with zeta potential. For instance, in a study comparing the dispersion of TiO2 in deionized water versus a sodium hexametaphosphate solution, the zeta potential was significantly more negative in the latter, indicating higher dispersion stability. horiba.com While this example does not directly involve AOT, it illustrates the principle of how zeta potential is used to assess stability, a concept applicable to AOT-stabilized systems.

Rheological Investigations of AOT Solutions and Gels

The rheological properties of AOT solutions and gels are crucial for understanding their flow behavior and mechanical stability, which is important for various applications. Rheology is the study of the flow and deformation of matter, and for AOT systems, it provides insights into their structure-property relationships. nih.govmdpi.com

AOT solutions, particularly those forming hydrate (B1144303) slurries, often exhibit non-Newtonian fluid behavior. researchgate.net For example, CO2 hydrate slurries containing AOT are identified as power-law fluids. researchgate.net The viscosity of these slurries is a key parameter for applications like refrigeration and cold distribution. researchgate.net

The formation of organogels can be induced in AOT solutions by the addition of certain molecules. For instance, adding trace amounts of the bile salt sodium deoxycholate (SDC) to AOT solutions in cyclohexane can transform them into transparent, self-supporting organogels. umd.edu These gels are formed by a network of entangled cylindrical filaments. umd.edu The rheology of these gels is remarkable, exhibiting strain-stiffening, where the stiffness (modulus) of the gel increases with the applied strain. umd.edu

The viscoelastic properties of AOT gels are often characterized by measuring the storage modulus (G') and the loss modulus (G''). wiley.com For S-AOT gels (AOT with salicylic (B10762653) acid), both G' and G'' increase with the concentration of the gelator. wiley.com The yield stress, which is the stress at which the gel starts to flow, also increases with gelator concentration, indicating an increase in the mechanical strength of the gel. wiley.com These gels also exhibit shear-thinning behavior, where their viscosity decreases as the shear rate increases, making them non-Newtonian fluids. wiley.com

Table 4: Rheological Properties of S-AOT Gels

This table presents the yield stress of S-AOT gels at different gelator concentrations.

| Gelator Concentration (%) | Yield Stress (τ) |

|---|---|

| 2 | < 3% gel |

| 3 | < 4% gel |

| 4 | < 5% gel |

The yield stress increases with the concentration of the gelator, indicating increased mechanical strength. wiley.com

Computational and Theoretical Modeling of Sodium Dioctylsulfosuccinate Systems

Molecular Dynamics (MD) Simulations of AOT Self-Assembly

MD simulations offer a powerful approach to investigate the dynamic nature of AOT self-assembly into various structures like micelles and reverse micelles. These simulations track the movement of individual atoms and molecules over time, governed by a set of force fields that describe their interactions.

Simulation of Micelle and Reverse Micelle Formation and Dynamics

MD simulations have been successfully employed to model the spontaneous self-assembly of AOT molecules into both normal and reverse micelles. acs.orgrsc.org In aqueous environments, simulations show that AOT molecules, initially dispersed randomly, aggregate to form spherical micelles at low concentrations (e.g., 1 wt%). acs.org At higher concentrations (e.g., 7.2 wt%), a biphasic system of rod-like and prolate spheroidal micelles is observed, and at even higher concentrations (20 wt%), bilayer structures form. acs.org The aggregation process involves a stepwise association and dissociation of individual AOT molecules, as well as the fusion and fission of AOT clusters. acs.org

The formation of reverse micelles (RMs) in nonpolar solvents like hexane, isooctane (B107328), or cyclohexane (B81311) has also been extensively studied. aip.orgresearchgate.nettandfonline.com Simulations starting from random configurations of AOT, water, and a nonpolar solvent have shown the formation of stable RMs. researchgate.nettandfonline.com The size and shape of these RMs are influenced by the water-to-surfactant molar ratio (w₀). ens.fraip.org For instance, simulations have shown that increasing w₀ leads to larger, though often nonspherical, ellipsoidal aggregates. ens.fr The time scale for the initial formation of these RMs from a random mixture has been estimated to be around 20 nanoseconds. aip.org

Interfacial Properties and Molecular Organization at AOT-Stabilized Interfaces

The interface created by AOT molecules is a region of significant interest. MD simulations provide a detailed picture of the molecular organization at this interface. In reverse micelles, the AOT molecules arrange themselves with their polar headgroups pointing inward, creating a hydrophilic core that encapsulates water, while their hydrophobic tails extend outward into the nonpolar solvent. rsc.orgbohrium.com The sodium counterions are located near the sulfonate headgroups. rsc.org

Simulations have revealed that the interface is not a smooth, static boundary but is highly irregular and dynamic. aip.org The roughness of the interface can be comparable to the radius of the micelle itself. aip.org There is also evidence of partial penetration of the solvent into the surfactant tail region. rsc.org The organization of AOT molecules at the interface is also influenced by the presence of solutes. For example, peptides encapsulated within RMs tend to reside at the water-AOT interface. acs.orgnih.gov

The stability and fluidity of the interface are also key properties studied through simulations. The interfacial thickness and emulsification rate have been shown to change with the interfacial coverage of AOT. researchgate.net

Dynamics and Solvation Characteristics of Confined Solvents in Reverse Micelles

The properties of solvents, particularly water, confined within the core of AOT reverse micelles differ significantly from bulk water. MD simulations have been instrumental in characterizing these differences. The dynamics of confined water are considerably slower than in the bulk, with retarded translational and rotational motions. aip.org The extent of this slowing depends on the size of the reverse micelle; water dynamics approach those of bulk water as the RM size increases. ens.frbohrium.com

Simulations support a layered model for the water within the RM core, often described as a core-interface or a more detailed core-intermediate-interface model. bohrium.comacs.org Water molecules directly interacting with the AOT headgroups at the interface exhibit distinct properties, including different absorption spectra and slower reorientational dynamics, compared to the more "bulk-like" water at the center of the pool. acs.org

The solvation of other polar molecules within the RM core has also been investigated. For example, the solvent relaxation of glycerol (B35011) confined in AOT reverse micelles is slower than in pure glycerol. nih.gov The interactions between a solute and the AOT headgroups can dramatically affect solvation dynamics. acs.org

Counterion Localization and Transport within AOT Aggregates

The behavior of counterions, typically sodium ions (Na⁺), is crucial to the structure and stability of AOT aggregates. MD simulations show that a significant fraction of Na⁺ ions remain closely associated with the sulfonate headgroups of the AOT molecules. aip.org This association is strong, with some studies indicating that around 90% of the Na⁺ ions are associated with the headgroups. aip.org

The solvation of these counterions by the confined water is more effective in larger reverse micelles. ens.fr As the water content increases, the number of water molecules in the hydration shell of the Na⁺ ions increases, leading to a decrease in the direct association between the Na⁺ and the AOT headgroups. ens.fr The type of counterion can also influence the dynamics of interfacial water molecules, with different counterions leading to varying degrees of disruption of the water's hydrogen bond network. researchgate.net The binding of AOT anions to surfaces can also be mediated by cation bridging, with the nature of the cation affecting the resulting micelle structure. mdpi.com

Density Functional Theory (DFT) Calculations for Molecular Interactions

While MD simulations provide insights into the large-scale assembly and dynamics of AOT systems, Density Functional Theory (DFT) offers a quantum mechanical approach to investigate the specific molecular interactions at a more fundamental level.

Investigation of AOT-Solvent Hydrogen Bonding and Electrostatic Interactions

DFT calculations have been used to study the interactions between AOT and various polar solvents. tandfonline.comfigshare.com These studies have confirmed the formation of hydrogen bonds between the polar headgroup of AOT and protic solvents like water, ethylene (B1197577) glycol, formamide (B127407), and glycerol. tandfonline.comfigshare.com For instance, in the AOT/water system, a hydrogen atom of a water molecule is located at a distance from an AOT oxygen atom that is consistent with hydrogen bonding. tandfonline.com In contrast, aprotic polar solvents like dimethylformamide and dimethyl sulfoxide (B87167) were not found to form hydrogen bonds with AOT. figshare.com

These specific interactions, particularly hydrogen bonding, can influence the effective size and shape of the AOT molecule, which in turn affects its packing and the resulting microstructure of the aggregates. researchgate.net The interaction energies calculated by DFT provide a quantitative measure of the strength of these bonds. For example, DFT calculations have predicted a highly stable trimer complex of AOT-ethylene glycol-water. researchgate.net

Electrostatic interactions are also a key focus. The electrostatic force between particles in a medium containing AOT has been modeled, showing agreement with theoretical predictions at larger separation distances. nih.gov DFT can provide accurate electron densities, which are crucial for understanding these electrostatic phenomena. annualreviews.org

Interactive Data Table: Simulation Parameters for AOT Reverse Micelles

The following table summarizes typical parameters used in MD simulations of AOT reverse micelle systems.

| System Component | Parameter | Value/Model | Source |

| Surfactant | Force Field | CHARMM27, OPLS-type | rsc.orgaip.org |

| Water | Model | TIP3P, SPC/E | aip.orgmarcelswart.eu |

| Nonpolar Solvent | Force Field | OPLS-AA/L, United Atom | rsc.org |

| Simulation Software | Name | NAMD, GROMACS, LAMMPS | acs.orgrsc.orgtandfonline.com |

| Ensemble | Type | NPT (constant pressure, temperature) | rsc.orgnih.gov |

| Temperature | (K) | 293 - 300 | acs.orgens.fr |

| Pressure | (atm) | 1 | rsc.orgnih.gov |

| Simulation Time | (ns) | 5 - 500 | tandfonline.comaip.org |

Energetics of AOT Molecular Conformations and Intermolecular Associations

The conformational landscape and intermolecular interactions of AOT are fundamental to its self-assembly characteristics. Molecular dynamics (MD) simulations have been instrumental in exploring these energetic aspects.

Molecular Conformations: The AOT anion possesses significant conformational flexibility due to its two branched alkyl chains and polar headgroup. Computational studies have analyzed the geometries of various representative conformers. The energies of these conformers have been found to be within a relatively narrow range, with minor effects induced by the solvent. unibs.it The branched nature of the alkyl chains plays a crucial role, creating steric hindrance that influences how the molecules pack at interfaces. This steric hindrance prevents the AOT molecules from achieving a tight packing or a more extended trans configuration, even at high surface concentrations, which is a notable difference from many single-chain surfactants. pnas.org

Intermolecular Associations: The self-assembly of AOT into aggregates like reverse micelles is driven by a delicate balance of intermolecular forces. In nonpolar solvents, the primary driving forces are the electrostatic interactions between the polar headgroups and the sodium counterions, which form the core of the aggregate, and the van der Waals interactions between the hydrophobic tails and the solvent. unibs.it

The change in Gibbs free energy (ΔG) associated with the addition of an AOT molecule to a reverse micelle is a key thermodynamic parameter. Simulations have shown that this value varies with the aggregation number (N). For AOT in hexane, the ΔG for adding a monomer to a micelle shows a minimum at an aggregation number of approximately 20 and a maximum around 35. researchgate.net This complex dependence ultimately leads to a monotonically decreasing standard chemical potential of AOT within the micelle as the aggregation number increases, with simulations predicting an average aggregation number of about 30, which aligns well with experimental data. researchgate.net

| Parameter | Value | Conditions | Reference |

| Conformational Energy Range | 121-131 kcal/mol | In vacuo | unibs.it |

| Aggregation Number at ΔG min | ~20 | AOT in hexane | researchgate.net |

| Aggregation Number at ΔG max | ~35 | AOT in hexane | researchgate.net |

| Predicted Average Aggregation Number | ~30 | AOT in hexane | researchgate.net |

Coarse-Grained Models and Mesoscopic Simulations for Aggregation Kinetics

Investigating the long-time and large-length scales involved in AOT aggregation, such as vesicle formation, often requires computational approaches that are less demanding than all-atom simulations. Coarse-grained (CG) models and mesoscopic simulations fulfill this need by reducing the number of degrees of freedom in the system.

In CG models, groups of atoms are treated as single interaction sites or "beads". nih.gov This simplification allows for the simulation of larger systems over longer timescales, making it possible to study phenomena like the self-assembly of micelles and vesicles. nih.gov Several CG models for AOT have been developed with varying levels of detail, or "mapping," from the atomistic scale. These models have been validated by their ability to reproduce experimental observations, such as the thickness of bilayers and the transition from micelles to vesicles as the surfactant concentration increases. nih.gov

For instance, CG simulations have successfully modeled the self-assembly of AOT in water at different concentrations, capturing the formation of micelles below the critical vesicle concentration (CVC) and vesicles above it. acs.org These simulations have also shed light on the pathways of vesicle formation, such as through the transformation of bicelles. acs.org

Mesoscopic simulations, which bridge the gap between atomistic and continuum models, have also been applied to AOT systems. These models can incorporate hydrodynamic effects and have been used to study the formation and growth of larger aggregates. By combining different modeling scales—from quantum mechanical calculations to coarse-grained simulations—researchers can create a multiscale simulation approach. This has been used to quantitatively reproduce the sizes of cobalt nanodots synthesized in AOT reverse micelles and to understand their subsequent assembly into larger arrays. aps.org

The kinetics of AOT reverse micelle self-assembly have been elucidated through a combination of nonequilibrium molecular dynamics simulations and kinetic models. These studies show a rapid initial assembly of smaller reverse micelles, governed by a diffusion-adsorption mechanism. researchgate.net Over longer timescales, processes like micelle fusion and inter-micelle exchange of molecules become important in reaching the final equilibrium state. researchgate.net

| Model Type | Key Feature | Application to AOT | Reference |

| Coarse-Grained (CG) | Groups of atoms represented as single beads. | Studying vesicle formation and aggregation over long timescales. | nih.govacs.org |

| Mesoscopic | Bridges atomistic and continuum scales. | Modeling the synthesis of nanoparticles in reverse micelles and their assembly. | aps.org |

| Multiscale | Combines different levels of theoretical description. | Predicting the size of nanoparticles and understanding their ordered arrangement. | aps.org |

Thermodynamic and Statistical Mechanical Models for AOT Solution Behavior